

The Discovery and Enduring Utility of 3,5-Dibromosalicylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromosalicylaldehyde

Cat. No.: B1199182

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromosalicylaldehyde, a halogenated derivative of salicylaldehyde, has been a compound of interest in the scientific community for over a century. Its journey from initial synthesis in the early 20th century to its current applications in medicinal chemistry and materials science is a testament to its versatile reactivity. This technical guide provides an in-depth exploration of the discovery, history, and key chemical properties of **3,5-Dibromosalicylaldehyde**. It details historical and contemporary synthetic protocols, presents key quantitative data in a structured format, and illustrates its synthetic utility and biological significance through graphical representations. This document serves as a comprehensive resource for researchers leveraging this important chemical building block.

Introduction

3,5-Dibromosalicylaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group, a hydroxyl group, and two bromine atoms at positions 3 and 5. This substitution pattern imparts unique chemical properties that have been exploited in a wide range of applications, most notably in the synthesis of Schiff bases and their subsequent metal complexes. These derivatives have shown significant potential in various fields, including catalysis, materials science, and, importantly, as therapeutic agents with anticancer, antibacterial, and enzyme-inhibiting properties. This guide will delve into the historical context of its discovery and provide a detailed overview of its synthesis and applications.

Discovery and History

The first preparations of **3,5-Dibromosalicylaldehyde** were reported in the early 1920s. Wentworth and Brady, in 1920, and subsequently Brewster in 1924, described its synthesis through the bromination of salicylaldehyde in glacial acetic acid.^[1] These early works laid the foundation for the exploration of its chemical reactivity. The primary focus of this early research was the synthesis of Schiff's bases, a class of compounds formed by the condensation of a primary amine with an aldehyde or ketone.^[2] The work by Brewster, in particular, detailed the preparation of various Schiff's bases from **3,5-Dibromosalicylaldehyde**, highlighting its utility as a robust chemical intermediate.^[2] Another early method involved the bromination in the presence of sodium acetate in glacial acetic acid at 50°C, as described by Lindemann and Forth in 1924.^[1]

Physicochemical Properties

3,5-Dibromosalicylaldehyde is a yellow to yellow-brown crystalline powder with a characteristic aromatic odor.^{[2][3]} It is known to color the skin bright yellow, similar to salicylaldehyde.^{[2][3]} Its solubility profile is a key aspect of its handling and reactivity.

Property	Value	References
Molecular Formula	C ₇ H ₄ Br ₂ O ₂	[1][4][5]
Molecular Weight	279.91 g/mol	[1][4]
Melting Point	82-86 °C	[1][2][3]
Appearance	Yellow to yellow-brown crystalline powder	[2][3]
Solubility	Readily soluble in ether, benzene, chloroform, and hot alcohol. Sparingly soluble in water.	[1][2][3]

Spectroscopic Data

The structural elucidation of **3,5-Dibromosalicylaldehyde** is well-supported by various spectroscopic techniques.

Technique	Key Data	References
¹ H NMR	Spectral data available, confirming the presence of aromatic and aldehydic protons.	[6]
IR Spectroscopy	Infrared spectral data is available from the Coblentz Society's collection.	[7]
Mass Spectrometry	Mass spectral data is available in the NIST/EPA/NIH Mass Spectral Library.	[7]

Experimental Protocols

Historical Synthesis of 3,5-Dibromosalicylaldehyde

The following protocol is based on the methods described in early 20th-century literature.[1][2]

Materials:

- Salicylaldehyde
- Glacial Acetic Acid
- Bromine

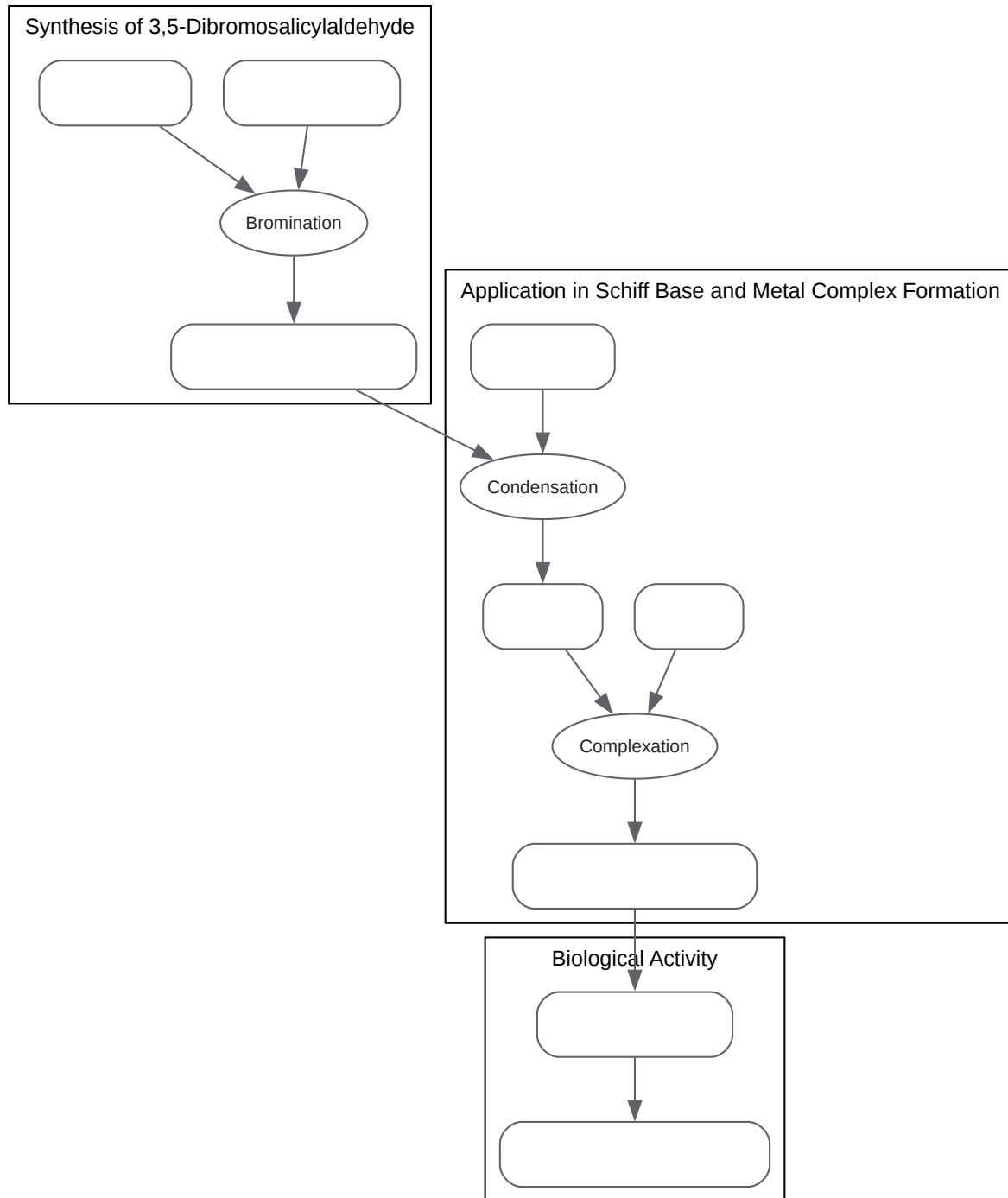
Procedure:

- Dissolve 20 g of salicylaldehyde in 100 cc of glacial acetic acid.
- In a separate flask, prepare a solution of 20 cc of bromine in 100 cc of glacial acetic acid.
- Slowly add the bromine solution in small portions to the salicylaldehyde solution with cooling.
- The **3,5-Dibromosalicylaldehyde** product is obtained in nearly quantitative yield.[2]

- The crude product can be purified by steam distillation or recrystallization from hot petroleum ether.[\[1\]](#)

Applications in Research and Drug Development

A primary application of **3,5-Dibromosalicylaldehyde** is in the synthesis of Schiff bases. These compounds are formed through the condensation of the aldehyde with a primary amine. The resulting imine linkage is a key feature that allows for the chelation of metal ions, forming stable metal complexes. These metal complexes have been the subject of extensive research due to their diverse biological activities.

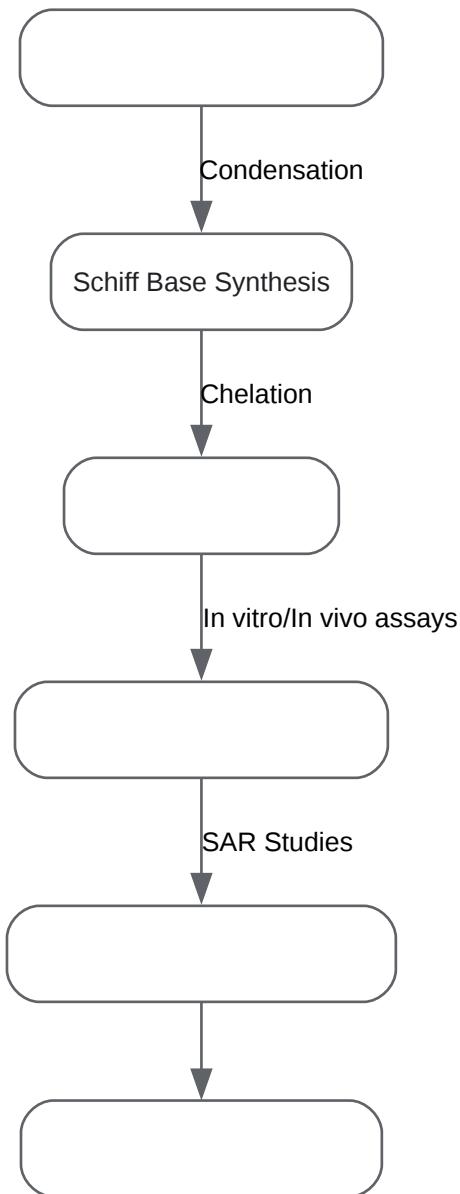

Derivatives of **3,5-Dibromosalicylaldehyde** have been investigated for a range of therapeutic applications:

- Anticancer Activity: Schiff base metal complexes derived from salicylaldehyde analogues have demonstrated cytotoxicity against various cancer cell lines.[\[1\]](#)[\[2\]](#)[\[8\]](#) The proposed mechanisms often involve DNA binding and intercalation, leading to apoptosis.
- Enzyme Inhibition: Certain Schiff base complexes of **3,5-Dibromosalicylaldehyde** have shown potent inhibitory activity against enzymes like urease.[\[3\]](#)
- Antibacterial and Antifungal Activity: The inherent antimicrobial properties of Schiff bases and their metal complexes make them promising candidates for the development of new anti-infective agents.

Visualizing Workflows and Applications

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **3,5-Dibromosalicylaldehyde** and its subsequent use in the formation of a Schiff base metal complex.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway and application of **3,5-Dibromosalicylaldehyde**.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from **3,5-Dibromosalicylaldehyde** to its potential therapeutic applications.

[Click to download full resolution via product page](#)

Caption: Role of **3,5-Dibromosalicylaldehyde** in a drug discovery workflow.

Conclusion

3,5-Dibromosalicylaldehyde is a historically significant and synthetically versatile molecule. From its initial preparation over a century ago, it has remained a relevant building block for the creation of complex molecular architectures with significant biological activities. Its ability to readily form Schiff bases and subsequently chelate with a variety of metal ions has positioned it as a valuable precursor in the development of potential therapeutic agents. The continued exploration of the biological properties of its derivatives ensures that **3,5-Dibromosalicylaldehyde** will remain a compound of interest for researchers in medicinal chemistry and drug development for the foreseeable future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from 3,5-dibromosalicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]
- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- To cite this document: BenchChem. [The Discovery and Enduring Utility of 3,5-Dibromosalicylaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199182#discovery-and-history-of-3-5-dibromosalicylaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com